molecular formula C18H27N3 B11363140 2-[1-(azepan-1-yl)ethyl]-1-propyl-1H-benzimidazole

2-[1-(azepan-1-yl)ethyl]-1-propyl-1H-benzimidazole

Cat. No.: B11363140
M. Wt: 285.4 g/mol
InChI Key: FXLVGZLJGYOHPC-UHFFFAOYSA-N
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Description

2-[1-(azepan-1-yl)ethyl]-1-propyl-1H-benzimidazole is a synthetic organic compound characterized by a benzimidazole core substituted with an azepane ring and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(azepan-1-yl)ethyl]-1-propyl-1H-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzimidazole intermediate.

    Addition of Propyl Group: The propyl group is usually added through alkylation reactions using propyl halides in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the azepane ring or the benzimidazole core, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzimidazole core or the azepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Various oxidized benzimidazole derivatives.

    Reduction Products: Reduced forms of the benzimidazole or azepane ring.

    Substitution Products: Substituted benzimidazole derivatives with different functional groups.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: It may serve as a building block for the development of new therapeutic agents.

Mechanism of Action

The mechanism by which 2-[1-(azepan-1-yl)ethyl]-1-propyl-1H-benzimidazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring and benzimidazole core can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological molecules, influencing their function.

Comparison with Similar Compounds

    2-[1-(piperidin-1-yl)ethyl]-1-propyl-1H-benzimidazole: Similar structure but with a piperidine ring instead of an azepane ring.

    2-[1-(morpholin-1-yl)ethyl]-1-propyl-1H-benzimidazole: Contains a morpholine ring instead of an azepane ring.

Uniqueness: 2-[1-(azepan-1-yl)ethyl]-1-propyl-1H-benzimidazole is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H27N3

Molecular Weight

285.4 g/mol

IUPAC Name

2-[1-(azepan-1-yl)ethyl]-1-propylbenzimidazole

InChI

InChI=1S/C18H27N3/c1-3-12-21-17-11-7-6-10-16(17)19-18(21)15(2)20-13-8-4-5-9-14-20/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3

InChI Key

FXLVGZLJGYOHPC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)N3CCCCCC3

Origin of Product

United States

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